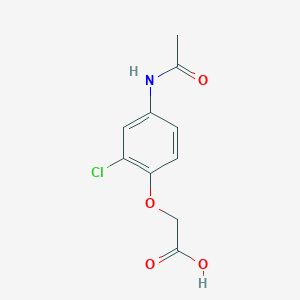

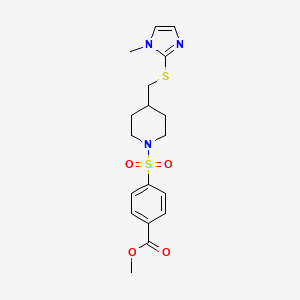

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, also known as NS8593, is a small molecule that has been identified as a potent activator of calcium-activated potassium channels (KCa channels). KCa channels play a crucial role in regulating neuronal excitability, and their modulation has been implicated in a variety of neurological disorders, including epilepsy and chronic pain.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives are recognized for their wide spectrum of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structural simplicity of 2-arylbenzothiazoles, in particular, is under exploration for anticancer treatments. These compounds' ability to act as ligands for various biomolecules makes them significant in the development of therapies for a range of diseases. The ease of synthesis and structural versatility of benzothiazoles are crucial for generating chemical libraries that may lead to new therapeutic agents (Kamal et al., 2015).

Importance in Medicinal Chemistry

Benzothiazoles serve as a core structure in many bioactive molecules and natural products. Their derivatives exhibit various pharmacological activities such as antiviral, antimicrobial, anti-diabetic, and anti-tumor effects. The synthesis methods and pharmacological activities of benzothiazole derivatives, based on their structural variations, have been extensively reviewed. This highlights benzothiazole's role as a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).

Anticancer and Chemotherapeutic Potentials

Recent advances in the structural modifications of benzothiazole and its conjugates have shown significant promise as potential chemotherapeutics. The anticancer activities of benzothiazole derivatives, especially the 2-arylbenzothiazoles, have been the focus of various studies. These derivatives exhibit potent anticancer activity and could be further developed as drug candidates. The exploration of benzothiazole conjugates could potentially display synergistic effects, offering new avenues for cancer chemotherapy (Ahmed et al., 2012).

Comprehensive Reviews on Benzothiazole Derivatives

Comprehensive reviews have been conducted on the current developments of benzothiazole-based molecules in medicinal chemistry. These derivatives have been studied for their wide-ranging pharmacological properties, including their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV agents. The diversity in the pharmacological activity of individual BTA derivatives indicates the compound series' significant interest in medicinal chemistry (Keri et al., 2015).

Eigenschaften

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-3-4-11(15)14-12-13-9-6-5-8(2)7-10(9)16-12/h8H,3-7H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSQJBWEVAPDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)CC(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2893871.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2893873.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)

![tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate](/img/structure/B2893888.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2893890.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)